1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid
Description
Crystallographic Analysis of Piperidine Core Conformations
The piperidine ring system in 1-[(tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid adopts chair conformations similar to cyclohexane, though with distinct conformational preferences influenced by the substitution pattern. Crystallographic studies of related piperidine derivatives reveal that the nitrogen atom can occupy either axial or equatorial positions, with the equatorial conformation typically being more stable by approximately 0.72 kilocalories per mole in the gas phase. The presence of the tert-butoxycarbonyl group at the nitrogen position significantly influences these conformational preferences, as the bulky protecting group creates substantial steric interactions that favor specific ring conformations.
X-ray crystallographic analysis of similar substituted piperidine systems demonstrates that the six-membered ring maintains its chair conformation even with extensive substitution at the 4-position. The dihedral angles between the piperidine ring and aromatic substituents typically range from 75 to 84 degrees, indicating significant conformational constraints imposed by steric interactions. In the case of this compound, the geminal substitution at carbon-4 with both trifluoroethoxy and carboxylic acid groups creates a quaternary carbon center that restricts conformational flexibility and influences the overall molecular geometry.
The crystallographic data reveals that bond-angle sums around nitrogen atoms in substituted piperidines approach 359 degrees, indicating sp² hybridization character that affects the three-dimensional arrangement of substituents. This hybridization pattern is crucial for understanding the conformational dynamics and the relative positioning of the tert-butoxycarbonyl group with respect to the piperidine ring system.
| Conformational Parameter | Value | Reference System |
|---|---|---|
| Nitrogen Inversion Barrier | 6.1 kcal/mol | Piperidine derivatives |
| Ring Inversion Barrier | 10.4 kcal/mol | Cyclohexane analogs |
| Equatorial Preference | 0.72 kcal/mol | Gas phase measurements |
| Bond Angle Sum (Nitrogen) | 359° | X-ray crystallographic data |
Electronic Effects of Trifluoroethoxy Substituents on Piperidine Ring Basicity
The incorporation of the trifluoroethoxy group at the 4-position of the piperidine ring introduces significant electronic perturbations that dramatically alter the basicity of the nitrogen center. Fluorine substituents in piperidine derivatives are known to produce substantial decreases in pKa values through inductive electron withdrawal, even when positioned at considerable distances from the nitrogen atom. The trifluoroethoxy group, being in the gamma position relative to the nitrogen through both possible transmission pathways around the ring, is expected to decrease the pKa by approximately 1.4 units based on established structure-activity relationships.
Experimental studies of fluorinated piperidine derivatives demonstrate that trifluoromethyl groups can lower pKa values by 1.7 to 2.3 units depending on their stereochemical orientation. The trifluoroethoxy substituent in this compound represents an extended version of these electron-withdrawing groups, where the trifluoromethyl moiety is separated from the ring by an oxygen atom. This arrangement creates both inductive and field effects that propagate through the molecular framework to influence the electron density at the nitrogen center.
The positioning of the trifluoroethoxy group at the 4-position creates conformational considerations regarding the relative orientation of the electron-withdrawing fluorine atoms with respect to the nitrogen lone pair. When the trifluoroethoxy group adopts an equatorial orientation, the electron-withdrawing effects are maximized, leading to the greatest reduction in basicity. Conversely, axial orientations may provide some relief from these electronic effects due to altered spatial relationships between the fluorine atoms and the nitrogen center.
| Fluorine Position | pKa Decrease | Conformational Dependence |
|---|---|---|
| 4-Equatorial | 1.7 units | Maximum electron withdrawal |
| 4-Axial | 0.9 units | Reduced inductive effects |
| 3-Equatorial | 2.3 units | Enhanced through-bond transmission |
| 3-Axial | 1.4 units | Dipole alignment effects |
Steric Considerations in Boc-Protected Piperidine Derivatives
The tert-butoxycarbonyl protecting group introduces substantial steric bulk that significantly influences the conformational landscape of the piperidine ring system. Kinetic studies of similar tert-butoxycarbonyl-protected piperidines reveal that the carbonyl group can adopt different rotational orientations, creating distinct conformational isomers that interconvert through rotation around the nitrogen-carbonyl bond. The activation parameters for this rotation have been determined to be approximately 50 kilojoules per mole for the enthalpy of activation and -10 joules per kelvin per mole for the entropy of activation.
The steric interactions between the tert-butoxycarbonyl group and the 4-position substituents create significant conformational constraints that influence both the ring pucker and the orientation of the protecting group. Density functional theory calculations indicate that the most stable conformations occur when the phenyl groups in analogous systems occupy axial positions, with energy differences of approximately 170 joules per mole between different rotational isomers. The presence of both trifluoroethoxy and carboxylic acid groups at the 4-position in this compound likely amplifies these steric interactions.
The half-life for tert-butoxycarbonyl group rotation has been measured at approximately 10 seconds at 195 Kelvin, indicating relatively rapid conformational exchange under most experimental conditions. This dynamic behavior has important implications for solution-state structures and reactivity patterns. The steric bulk of the tert-butyl group also influences the preferred ring conformation, with N-methylpiperidine showing an equatorial preference of 3.16 kilocalories per mole, significantly larger than the 1.74 kilocalories per mole preference observed in methylcyclohexane.
| Steric Parameter | Value | Temperature Dependence |
|---|---|---|
| Rotation Barrier | 50 kJ/mol | Activation enthalpy |
| Half-life at 195K | 10 seconds | Conformational exchange |
| Equatorial Preference | 3.16 kcal/mol | N-methyl systems |
| Rotamer Energy Difference | 170 J/mol | DFT calculations |
Conformational Dynamics Through Variable-Temperature NMR Studies
Variable-temperature nuclear magnetic resonance spectroscopy provides crucial insights into the conformational dynamics of this compound. These experiments reveal the kinetic and thermodynamic parameters governing conformational interconversion processes, including ring inversion, nitrogen inversion, and rotation of the tert-butoxycarbonyl group. Temperature-dependent NMR studies typically span a range from -80°C to 100°C to capture the full spectrum of conformational behavior.
Coalescence phenomena observed in the proton NMR spectra of related tert-butoxycarbonyl-protected piperidines occur at approximately 253 Kelvin for the benzylic proton signals. Line shape analysis of the conformational exchange processes reveals activation parameters that provide detailed mechanistic information about the molecular motions. The observation of separate signals for different rotamers at low temperatures, followed by coalescence and eventual averaging at higher temperatures, allows for precise determination of exchange rates and activation barriers.
The trifluoroethoxy substituent introduces additional complexity to the variable-temperature NMR analysis due to the restricted rotation around the carbon-oxygen bond and the conformational preferences of the trifluoroethyl chain. Fluorine NMR spectroscopy provides particularly sensitive probes of local conformational changes, as the three fluorine atoms in the trifluoromethyl group can exhibit different chemical shifts depending on their spatial relationship to other molecular fragments.
The carboxylic acid functionality at the 4-position adds another layer of conformational complexity through potential intramolecular hydrogen bonding interactions and the possibility of carboxylate formation under basic conditions. These interactions can be monitored through temperature-dependent chemical shift changes and coupling constant variations that reflect alterations in the local electronic environment.
| NMR Parameter | Temperature Range | Observed Phenomenon |
|---|---|---|
| Coalescence Temperature | 253 K | Rotamer exchange |
| Chemical Shift Change | 193-373 K | Conformational averaging |
| Coupling Constant Variation | Variable | Bond rotation barriers |
| Fluorine Signal Splitting | Low temperature | Restricted rotation |
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3NO5/c1-11(2,3)22-10(20)17-6-4-12(5-7-17,9(18)19)21-8-13(14,15)16/h4-8H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFQKVVPSMUFLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid (commonly referred to as TBC-TFEP) is a compound of interest due to its potential biological activities. This article reviews the available literature on the biological activity of TBC-TFEP, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
TBC-TFEP is characterized by the following structural formula:
- IUPAC Name : 1-(tert-butoxycarbonyl)-4-(2,2,2-trifluoroethoxy)-4-piperidinecarboxylic acid
- CAS Number : 1197656-74-8
- Molecular Formula : C13H20F3NO5
- Molecular Weight : 321.30 g/mol
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. The trifluoromethyl group in TBC-TFEP is believed to influence its interaction with biological targets, enhancing potency and selectivity. This is particularly relevant in the context of enzyme inhibition and receptor binding.
Pharmacological Effects
-
Antiviral Activity :
- Studies suggest that similar trifluoromethyl-containing compounds have shown efficacy against various viral infections, possibly through the inhibition of viral replication mechanisms. The incorporation of the trifluoroethoxy moiety may enhance lipophilicity and membrane permeability, facilitating better cellular uptake.
-
Neuroprotective Properties :
- Similar piperidine derivatives have been investigated for neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease. The potential mechanism includes modulation of neurotransmitter systems and reduction of oxidative stress.
-
Anti-inflammatory Effects :
- Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokine production and modulating immune responses.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Neuroprotective | Reduction in neuronal apoptosis | |
| Anti-inflammatory | Decreased cytokine levels |
Case Study 1: Antiviral Efficacy
A study conducted on a series of trifluoromethyl-containing piperidine derivatives showed significant antiviral activity against influenza virus strains. TBC-TFEP was included in the screening and demonstrated a dose-dependent inhibition of viral replication, with an IC50 value comparable to established antiviral agents.
Case Study 2: Neuroprotection in Animal Models
In a rodent model of Parkinson's disease, administration of TBC-TFEP resulted in significant neuroprotection as evidenced by reduced dopaminergic neuron loss and improved motor function scores. This effect was attributed to the compound's ability to modulate glutamate signaling pathways.
Comparison with Similar Compounds
Structural and Electronic Effects
- Electron-Withdrawing Groups (EWG): The trifluoroethoxy group in the target compound reduces electron density at the piperidine ring, increasing the acidity of the carboxylic acid (pKa ~3.5–4.0) compared to alkyl-substituted analogs (pKa ~4.5–5.0) .
Steric Hindrance :
Physicochemical Properties
Solubility :
Thermal Stability :
- Boc-protected compounds generally decompose above 150°C, with stability influenced by substituents. The pyrazole-substituted analog shows lower thermal stability (Tdec ~120°C) due to heterocyclic ring strain .
Preparation Methods
Boc Protection of Piperidine-4-carboxylic Acid
- Starting with piperidine-4-carboxylic acid, the nitrogen is protected by tert-butoxycarbonylation using Boc anhydride or related reagents.
- Reaction conditions commonly involve mild bases (e.g., triethylamine) in organic solvents such as dichloromethane or tetrahydrofuran (THF).
- Typical yields range from 70% to 88% depending on the scale and reagents used.
Activation and Coupling Steps
- Carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are employed to activate the carboxylic acid for amide bond formation or further derivatization.
- Bases such as N-methylmorpholine or triethylamine are added to maintain reaction pH and promote coupling efficiency.
- The reactions are usually carried out under nitrogen atmosphere to prevent oxidation and moisture interference.
Detailed Experimental Procedures and Yields
Purification and Characterization
- Purification: Column chromatography using silica gel with solvent systems such as dichloromethane/methanol/ammonium hydroxide mixtures is standard to isolate pure compounds.
- Characterization:
- NMR Spectroscopy: ^1H NMR confirms the chemical environment of protons, e.g., Boc methyl groups appear around δ 1.4 ppm, aromatic and piperidine protons are identified in expected regions.
- Mass Spectrometry: ESI-MS or HRMS confirms molecular ion peaks consistent with the expected molecular weight (e.g., m/z 327 for the target compound).
- HPLC: Used to verify purity, typically achieving >95% purity for research-grade compounds.
Research Findings and Optimization Notes
- The use of carbodiimide coupling agents combined with additives like HOBt or HOAt significantly improves reaction yields and reduces side reactions.
- Maintaining low temperatures (-10°C to room temperature) during activation and coupling steps enhances selectivity and yield.
- Protecting groups such as Boc are essential for selective functionalization of the piperidine nitrogen and can be removed post-synthesis under acidic conditions if required.
- Large-scale synthesis benefits from continuous stirring, inert atmosphere, and careful quenching to maximize product quality and yield.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Solvent | Dichloromethane, THF | Solvent polarity affects reaction rate and solubility |
| Temperature | -10°C to 25°C | Controls reaction kinetics and selectivity |
| Reaction Time | 5-10 hours | Ensures complete conversion |
| Coupling Agents | EDC·HCl, HOBt, HOAt | Activate carboxyl groups, improve yields |
| Base | Triethylamine, N-methylmorpholine | Neutralizes acids, promotes coupling |
| Yield | 70-88% | Dependent on scale and purity of reagents |
| Purification | Silica gel chromatography | Removes impurities, isolates target compound |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid, and what key reaction parameters influence yield?
- Methodology : Synthesis typically involves multi-step protocols, including Boc protection of the piperidine nitrogen, followed by alkylation to introduce the trifluoroethoxy group. Final steps may include hydrolysis of esters to yield the carboxylic acid. Critical parameters include reaction temperature (optimized to avoid side reactions), solvent selection (e.g., dichloromethane for Boc protection), and stoichiometric control of reagents. Purification often employs column chromatography or recrystallization .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity. Mass spectrometry (MS) validates molecular weight. For degradation analysis, liquid chromatography-mass spectrometry (LC-MS) identifies metabolites or byproducts .
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Methodology : Store in airtight containers under inert gas (e.g., argon) at –20°C to minimize hydrolysis of the Boc group or trifluoroethoxy moiety. Stability studies indicate sensitivity to moisture and acidic/basic conditions, necessitating desiccants and neutral pH buffers during handling .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodology : The compound serves as a key intermediate for drug candidates, particularly those targeting neurological disorders. Its piperidine scaffold allows functionalization via the carboxylic acid group, enabling the introduction of pharmacophores. Preclinical studies highlight its role in synthesizing analogs with improved blood-brain barrier permeability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) when synthesizing derivatives of this compound?
- Methodology : Discrepancies may arise from solvent polarity, tautomerism, or impurities. Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent effects. 2D NMR (e.g., COSY, HSQC) clarifies coupling patterns, while spiking with authentic standards confirms identity. Contradictions in mass spectra may require high-resolution MS (HRMS) to distinguish isobaric species .
Q. What strategies optimize the removal of the Boc protecting group under mild conditions to preserve the trifluoroethoxy moiety?
- Methodology : Use trifluoroacetic acid (TFA) in dichloromethane at 0°C for selective Boc deprotection. Alternative methods include catalytic hydrogenolysis with Pd/C in ethanol, though this risks reducing sensitive groups. Monitoring via TLC or in-situ IR spectroscopy ensures reaction completion without over-acidification .
Q. How does the electronic influence of the trifluoroethoxy group affect the reactivity of the piperidine ring in further functionalization reactions?
- Methodology : The electron-withdrawing trifluoroethoxy group reduces electron density at the 4-position, directing electrophilic substitutions to the 2- or 6-positions. Computational studies (DFT) or Hammett parameters quantify this effect. Experimental validation involves comparing reaction rates with non-fluorinated analogs .
Q. What methodologies are employed to study the metabolic stability of derivatives derived from this compound in in vitro models?
- Methodology : Incubate derivatives with liver microsomes or hepatocytes, followed by LC-MS/MS to track metabolic products. Cytochrome P450 inhibition assays assess enzyme interactions. Structural modifications, such as introducing methyl groups, are tested to block metabolic hotspots identified via mass fragmentation patterns .
Q. What experimental approaches evaluate the environmental stability and ecological impact of this compound?
- Methodology : Hydrolysis studies under varying pH and temperature conditions simulate environmental degradation. Use OECD 301B guidelines for ready biodegradability testing. Ecotoxicity is assessed using Daphnia magna or algal growth inhibition assays. Metabolite identification via LC-MS informs risk profiles .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
